molecular formula C8H14ClNO4 B12301933 Boc-beta-chloro-L-alanine

Boc-beta-chloro-L-alanine

Cat. No.: B12301933
M. Wt: 223.65 g/mol
InChI Key: NMRCVEILBKVWIK-UHFFFAOYSA-N
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Description

This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-chloro-L-alanine typically involves the protection of the amino group of beta-chloro-L-alanine with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting beta-chloro-L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

Boc-beta-chloro-L-alanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Major Products Formed

    Substitution Reactions: Formation of substituted alanine derivatives.

    Deprotection Reactions: Formation of beta-chloro-L-alanine.

    Coupling Reactions: Formation of dipeptides or longer peptide chains.

Scientific Research Applications

Boc-beta-chloro-L-alanine is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Boc-beta-chloro-L-alanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

Similar Compounds

    Beta-chloro-L-alanine: Lacks the Boc protection, making it more reactive.

    Boc-L-alanine: Similar structure but without the chlorine atom.

    Beta-chloro-DL-alanine: A racemic mixture of both enantiomers.

Uniqueness

Boc-beta-chloro-L-alanine is unique due to its combination of the Boc protecting group and the chlorine atom on the beta carbon. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry and biochemical research.

Properties

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65 g/mol

IUPAC Name

3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

NMRCVEILBKVWIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C(=O)O

Origin of Product

United States

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